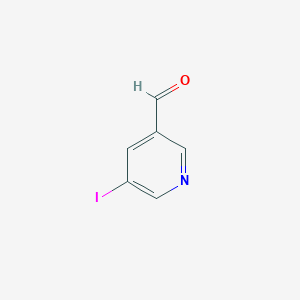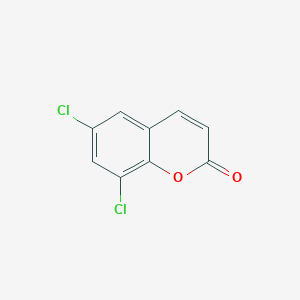![molecular formula C12H15ClN2O B1323208 Spiro[indoline-3,3'-piperidin]-2-one hydrochloride CAS No. 320772-89-2](/img/structure/B1323208.png)
Spiro[indoline-3,3'-piperidin]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride is a spirocyclic compound that features a unique structure combining an indoline moiety with a piperidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Wirkmechanismus
Target of Action
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride exhibits multi-targeted inhibitory properties against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer.
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) and inhibits their activity. This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cell proliferation and angiogenesis
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival. VEGFR-2 is primarily involved in the VEGF signaling pathway , which regulates angiogenesis . By inhibiting these receptors, the compound disrupts these pathways, leading to reduced cell proliferation and angiogenesis.
Result of Action
The compound has shown promising antiproliferative properties against a variety of human cancer cell lines, including MCF7, HCT116, A431, and PaCa2 . It has also demonstrated anti-SARS-CoV-2 properties . The compound induces apoptosis and necrosis in the tested cell lines .
Biochemische Analyse
Biochemical Properties
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory properties against certain enzymes, such as cholinesterases and kinases . The interaction with cholinesterases involves the binding of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and leading to increased neurotransmission. Additionally, its interaction with kinases can modulate signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Cellular Effects
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride has been observed to exert significant effects on various cell types and cellular processes. In cancer cell lines, this compound has demonstrated antiproliferative properties, leading to cell cycle arrest and apoptosis . The influence of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride on cell signaling pathways, such as the EGFR and VEGFR pathways, has been documented, highlighting its potential as a therapeutic agent . Furthermore, this compound can alter gene expression profiles, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and catalysis . In the case of kinases, Spiro[indoline-3,3’-piperidin]-2-one hydrochloride can interfere with ATP binding, leading to the inhibition of phosphorylation events that are critical for signal transduction . Additionally, changes in gene expression induced by this compound can result from its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride have been shown to change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light . Over extended periods, Spiro[indoline-3,3’-piperidin]-2-one hydrochloride may undergo degradation, leading to a reduction in its biological activity . Long-term studies have indicated that continuous exposure to this compound can result in sustained alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and improved cognitive function . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which Spiro[indoline-3,3’-piperidin]-2-one hydrochloride is both effective and safe .
Metabolic Pathways
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall bioavailability and efficacy of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride, as well as its potential side effects .
Transport and Distribution
The transport and distribution of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Additionally, Spiro[indoline-3,3’-piperidin]-2-one hydrochloride can bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of Spiro[indoline-3,3’-piperidin]-2-one hydrochloride within these compartments can affect its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,3’-piperidin]-2-one hydrochloride typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ by the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate. These ylides then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .
Industrial Production Methods
Industrial production methods for spiro[indoline-3,3’-piperidin]-2-one hydrochloride are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[indoline-3,3’-piperidin]-2-one derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: These compounds have a similar spirocyclic structure and are widely studied for their biological activities.
Uniqueness
Spiro[indoline-3,3’-piperidin]-2-one hydrochloride is unique due to its specific combination of an indoline moiety with a piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
spiro[1H-indole-3,3'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPSNOBPWRQAGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)




![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)





![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
